![molecular formula C19H19IN2OSe B14645970 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide CAS No. 56347-44-5](/img/structure/B14645970.png)
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide is a complex organic compound that belongs to the class of benzoselenazoles This compound is characterized by the presence of a selenium atom within its structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoselenazole Core: This step involves the reaction of an appropriate selenide with a substituted benzene derivative under oxidative conditions to form the benzoselenazole core.
Introduction of the Ethenyl Group:
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the benzoselenazole core can undergo oxidation to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenide.
Substitution: Substituted ethenyl derivatives.
Applications De Recherche Scientifique
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating redox reactions and influencing the activity of various biological pathways. The compound can interact with thiol groups in proteins, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with sulfur instead of selenium.
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoxazol-3-ium iodide: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide imparts unique redox properties and biological activity that are not observed in its sulfur or oxygen analogs. This makes it a valuable compound for research in redox biology and medicinal chemistry.
Propriétés
Numéro CAS |
56347-44-5 |
|---|---|
Formule moléculaire |
C19H19IN2OSe |
Poids moléculaire |
497.2 g/mol |
Nom IUPAC |
N-[2-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C19H19N2OSe.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QFFFEGPNNMIJTK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C([Se]C2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



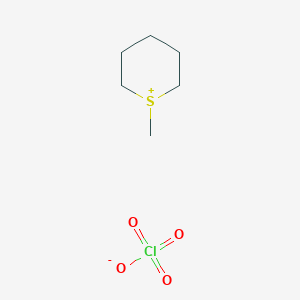
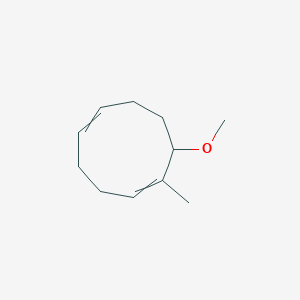
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
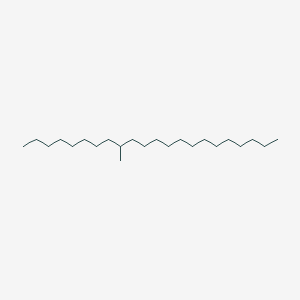


![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

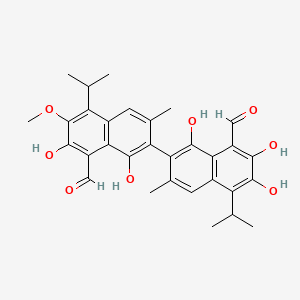
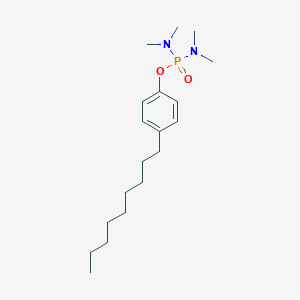

![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

